molecular formula C14H20N2O4 B14849047 Tert-butyl 2-(4-formyl-6-methoxypyridin-2-YL)ethylcarbamate

Tert-butyl 2-(4-formyl-6-methoxypyridin-2-YL)ethylcarbamate

Cat. No.: B14849047
M. Wt: 280.32 g/mol
InChI Key: LGJOPSZRXQOQKS-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-formyl-6-methoxypyridin-2-YL)ethylcarbamate is a chemical compound with the molecular formula C12H16N2O4. It is characterized by the presence of a tert-butyl group, a formyl group, and a methoxy group attached to a pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-formyl-6-methoxypyridin-2-YL)ethylcarbamate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-formyl-6-methoxypyridin-2-YL)ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(4-formyl-6-methoxypyridin-2-YL)ethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-formyl-6-methoxypyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-formyl-6-methoxypyridin-2-YL)ethylcarbamate is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[2-(4-formyl-6-methoxypyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)15-6-5-11-7-10(9-17)8-12(16-11)19-4/h7-9H,5-6H2,1-4H3,(H,15,18)

InChI Key

LGJOPSZRXQOQKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C=O)OC

Origin of Product

United States

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